molecular formula C14H13NO B13418519 6-Methoxy-2-methyl-9H-carbazole CAS No. 58400-37-6

6-Methoxy-2-methyl-9H-carbazole

Cat. No.: B13418519
CAS No.: 58400-37-6
M. Wt: 211.26 g/mol
InChI Key: NGNCTDCPIOVVOJ-UHFFFAOYSA-N
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Description

6-Methoxy-2-methyl-9H-carbazole is a heterocyclic aromatic organic compound. It belongs to the carbazole family, which is known for its diverse biological and chemical properties. The compound has a molecular formula of C14H13NO and a molecular weight of 211.26 g/mol . Carbazoles are significant due to their presence in various natural products and their applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-methyl-9H-carbazole can be achieved through several methods. One common approach involves the Fischer indole cyclization of appropriate precursors. For instance, the reaction of 2-methoxyphenylhydrazine with cyclohexanone in the presence of an acid catalyst can yield the desired carbazole derivative . Another method involves the use of palladium-catalyzed tandem reactions, which allow for the efficient synthesis of carbazoles from inexpensive anilines and 1,2-dihaloarenes under microwave irradiation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide, carbon tetrachloride

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (e.g., bromine, chlorine), nitric acid, sulfuric acid

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the carbazole ring.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methyl-9H-carbazole involves its interaction with specific molecular targets and pathways. For instance, it can act as a mediator in electron transfer processes, influencing the activity of enzymes and receptors . The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2-methyl-9H-carbazole is unique due to the presence of both methoxy and methyl groups on the carbazole ring. These substituents influence the compound’s chemical reactivity and biological activity, making it distinct from other carbazole derivatives. The methoxy group enhances the compound’s electron-donating properties, while the methyl group affects its steric and electronic environment.

Properties

CAS No.

58400-37-6

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

6-methoxy-2-methyl-9H-carbazole

InChI

InChI=1S/C14H13NO/c1-9-3-5-11-12-8-10(16-2)4-6-13(12)15-14(11)7-9/h3-8,15H,1-2H3

InChI Key

NGNCTDCPIOVVOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)OC

Origin of Product

United States

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